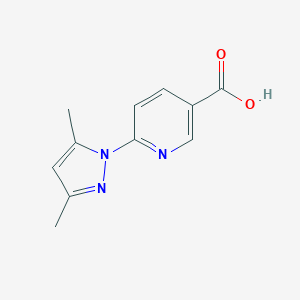
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . Pyrazole derivatives are known to contain two methyl substituents .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process has been used to prepare a variety of pyrazole-based ligands .Molecular Structure Analysis
These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
The ligands were evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .Physical And Chemical Properties Analysis
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” is likely to share similar properties with its parent compound, 3,5-Dimethylpyrazole, which is a white solid that dissolves well in polar organic solvents .科学的研究の応用
Antimicrobial and Antibacterial Activities
One study highlighted the synthesis of nicotinic acid hydrazide derivatives, including compounds structurally related to "6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid," which demonstrated significant antimycobacterial activity. This research underscores the potential of these compounds in developing new antimicrobial agents (R.V.Sidhaye et al., 2011). Another study synthesized and evaluated various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids for their antibacterial properties, indicating the utility of these compounds in combating bacterial infections (T. Maqbool et al., 2014).
Synthesis of Novel Compounds
Research into the synthesis of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine derivatives, including those related to "6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid," has led to the creation of compounds with potential antibacterial properties. These studies not only expand the chemical space of pyrazolo[3,4-b]pyridine-based heterocycles but also highlight their relevance in medicinal chemistry and drug design (E. Abdel‐Latif et al., 2019).
Electrochemical Properties
The electrochemical properties of a complex synthesized from "6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid" were investigated, revealing insights into the coordination chemistry of iron complexes and their potential applications in catalysis and material science. This research provides a foundation for further exploration of the electrochemical applications of pyrazole-pyridine derivatives (J. Zhuang et al., 2011).
将来の方向性
The study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” and similar compounds could have potential applications in various fields, including coordination chemistry and organometallic chemistry.
特性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-8(2)14(13-7)10-4-3-9(6-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDQYWLLZLOLAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361350.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361351.png)
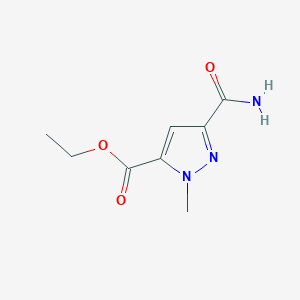
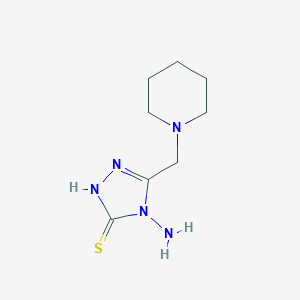
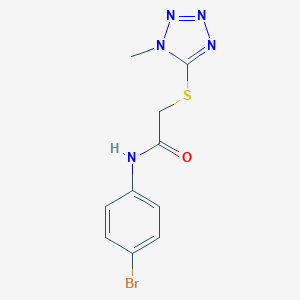
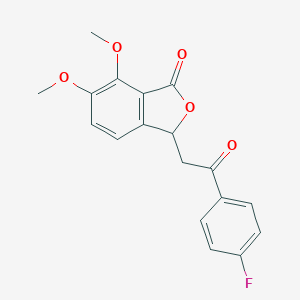
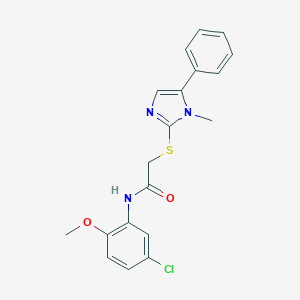
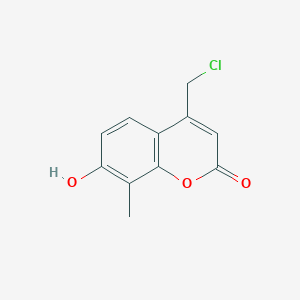
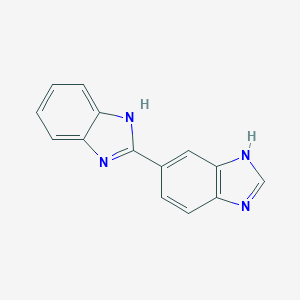
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B361427.png)
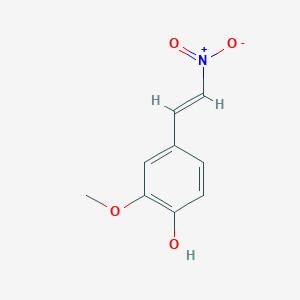
![9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361448.png)
![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)
![9-(2-chloro-6-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361451.png)